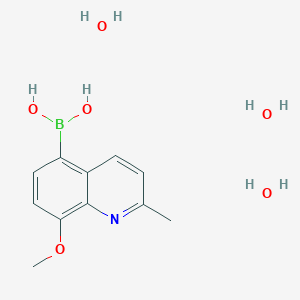

(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate

Overview

Description

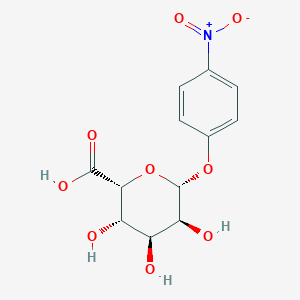

“(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate” is a chemical compound with the empirical formula C11H18BNO6 . It has a molecular weight of 271.07 . This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Physical And Chemical Properties Analysis

“(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require additional experimental data.Scientific Research Applications

Sensing Applications

Boronic acids, including (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate, are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property is exploited in the development of sensors, particularly for detecting sugars and other biological analytes. The compound’s specificity and sensitivity make it valuable for monitoring glucose levels in diabetic care and other medical diagnostics.

Biological Labelling and Protein Manipulation

The interaction of boronic acids with diols is also utilized in biological labelling and protein manipulation . (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate can be used to modify proteins or to label cells, providing a tool for biochemists to track biological processes or to isolate specific proteins or cell types.

Therapeutic Development

In pharmaceutical research, boronic acids are investigated for their therapeutic potential. The compound could be a building block for creating new drugs, especially those targeting enzymatic pathways or protein interactions . Its role in the development of insulin release systems is particularly noteworthy.

Material Science

Boronic acids are integral in material science for creating polymers with unique properties . (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate may contribute to the development of smart materials that can respond to environmental stimuli, such as changes in pH, temperature, or the presence of specific molecules.

Environmental Science

In environmental science, boronic acid derivatives are explored for their use in detecting and measuring pollutants. The compound’s sensitivity to various agents can be harnessed to develop assays for monitoring environmental health and safety .

Analytical Chemistry

The compound’s role in analytical chemistry is significant, particularly in the development of chromatographic techniques and mass spectrometry methods. It can be used to improve the detection and quantification of complex biological samples, enhancing the accuracy of analytical results .

Agriculture

While specific applications in agriculture are not directly mentioned, boronic acids’ general role in sensing and diagnostics could extend to agricultural uses, such as monitoring crop health or detecting pathogens .

Biochemistry

In biochemistry, (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate can be used in the study of glycation processes and the electrophoresis of glycated molecules. This has implications for understanding diseases like diabetes at a molecular level .

Safety and Hazards

properties

IUPAC Name |

(8-methoxy-2-methylquinolin-5-yl)boronic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO3.3H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;;/h3-6,14-15H,1-2H3;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPCYWXCCHWSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)

![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)

![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)

![Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride](/img/structure/B1423191.png)